molecular formula C20H14N4O2S2 B3217544 2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1180547-71-0

2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B3217544
CAS RN: 1180547-71-0
M. Wt: 406.5
InChI Key: KKCLHWKHLGLIQP-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule. It is related to a series of compounds that have been studied for their antitubercular activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . These compounds were designed and synthesized from intermediate chalcones . The synthesized compounds were characterized by FT-IR, 1 H-NMR, Mass spectroscopy, and bases of elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis . Further studies would be needed to confirm the exact structure of the specific compound you’re asking about.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Many drugs contain these moieties at their cores . The potential of various derivatives of these skeletons to be used not only as drugs but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . All the synthesized derivatives were characterized by 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antitubercular activity . Docking studies were performed to predict the interactions of the target compounds within the Mycobacterium tuberculosis enoyl reductase enzyme by their scores and mode of binding to amino acids .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated in the context of their biological activity . The most active derivative displayed no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Future Directions

The future directions for research on similar compounds could involve further exploration of their potential as antimycobacterial agents . Further structural modifications could be explored to obtain potential chemotherapeutic agents .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S2/c25-18(12-28-20-23-15-3-1-2-4-17(15)26-20)21-14-7-5-13(6-8-14)16-11-24-9-10-27-19(24)22-16/h1-11H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLHWKHLGLIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Reactant of Route 5
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Reactant of Route 6
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2-(benzo[d]oxazol-2-ylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

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